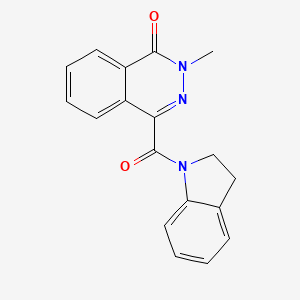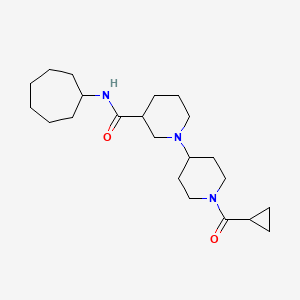![molecular formula C17H21FN4O B6081214 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6081214.png)
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of salt and water across cell membranes in many tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disease that affects approximately 70,000 people worldwide. CFTR-Inhibitor-172 has been shown to be a useful tool for studying the function of CFTR and for developing new therapies for cystic fibrosis.
Wirkmechanismus
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 acts as a competitive inhibitor of CFTR, binding to the channel and preventing the movement of chloride ions across the cell membrane. This inhibition is reversible and can be overcome by increasing the concentration of chloride ions.
Biochemical and Physiological Effects:
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 can reduce the activity of CFTR in a dose-dependent manner. In vivo studies have shown that 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 can reduce the amount of mucus in the airways of mice with cystic fibrosis, as well as improve lung function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 is its specificity for CFTR. This allows researchers to study the function of CFTR without affecting other ion channels or transporters. However, a limitation of 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 is its relatively low potency, which can make it difficult to achieve complete inhibition of CFTR at low concentrations.
Zukünftige Richtungen
There are a number of future directions for research on 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172. One area of interest is the development of more potent inhibitors of CFTR that can be used in clinical trials for cystic fibrosis. Another area of interest is the use of 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD), and 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 may be a useful tool for studying these conditions.
Synthesemethoden
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 can be synthesized using a variety of methods. One common approach involves the reaction of 4-fluorophenylacetic acid with cyclohexyl isocyanate to form the corresponding 4-fluorophenylcyclohexylurea. This intermediate is then reacted with ethyl azidoacetate to form the triazole ring, followed by deprotection of the urea to give the final product.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 has been widely used in scientific research to study the function of CFTR and to develop new therapies for cystic fibrosis. One major application of 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 is in high-throughput screening assays to identify new compounds that can modulate CFTR activity. 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 can be used as a positive control in these assays to validate the results.
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-12(13-7-9-14(18)10-8-13)19-17(23)16-11-22(21-20-16)15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMDZKQNPDZMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6081141.png)

![ethyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6081156.png)

![4-[4-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6081175.png)
![3-[(3-methylbenzyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6081196.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1-piperidinecarbothioamide](/img/structure/B6081197.png)

![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B6081218.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenoxy)methyl]piperidine](/img/structure/B6081228.png)
![1-(5-methoxy-2-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6081232.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone](/img/structure/B6081234.png)
![{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6081246.png)